molecular formula C11H18O B8734744 3-Isopropylidene-6-methyl-5-hepten-2-one CAS No. 2520-63-0

3-Isopropylidene-6-methyl-5-hepten-2-one

Cat. No.: B8734744
CAS No.: 2520-63-0
M. Wt: 166.26 g/mol
InChI Key: XUOWQIBGRJIEDN-UHFFFAOYSA-N
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Description

3-Isopropylidene-6-methyl-5-hepten-2-one, also known as 6-Methyl-5-hepten-2-one, is an organic compound with the molecular formula C10H18O. It is a volatile compound commonly found in nature, particularly in the essential oils of various plants. This compound is known for its distinct aroma and is often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylidene-6-methyl-5-hepten-2-one can be achieved through several methods. One common synthetic route involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Isopropylidene-6-methyl-5-hepten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), Hydroxyl groups (OH)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Alkanes

    Substitution: Halogenated compounds, Hydroxylated compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropylidene-6-methyl-5-hepten-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its volatility and aroma make it particularly valuable in the fragrance and flavor industries, while its reactivity allows for diverse applications in organic synthesis and research .

Properties

CAS No.

2520-63-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

6-methyl-3-propan-2-ylidenehept-5-en-2-one

InChI

InChI=1S/C11H18O/c1-8(2)6-7-11(9(3)4)10(5)12/h6H,7H2,1-5H3

InChI Key

XUOWQIBGRJIEDN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=C(C)C)C(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 600 g of sodium hydroxide in 490 g of water was added 980 g of mesityl oxide together with 520 g of prenyl chloride and 25 g of trimethylstearylammonium chloride, and the mixture was reacted in a water bath under stirring for 2 hours (The reaction temperature rose to 70° C.). The reaction mixture was poured into water and extracted with ethyl ether. The ethereal solution was washed with water and dried over anhydrous sodium sulfate. The ether was distilled off under reduced pressure and the residue (1250 g) was further distilled to recover the unreacted mesityl oxide. Thereupon, as higher-boiling products, 560 g of a 2.5:1 mixture of 3-isopropenyl-6-methyl-5-hepten-2-one and 3-isopropylidene-6-methyl-5-hepten-2-one (purity 96.4%) was obtained. Based on the purity of 83.71% for the prenyl chloride used, the yield of 3-isopropenyl-6-methyl-5-hepten-2-one was 59% (410 g) and that of 3-isopropylidene- 6-methyl-5-hepten-2-one was 19% (130 g).
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
980 g
Type
reactant
Reaction Step One
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
490 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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